molecular formula C14H19F2N3O2 B7347929 6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide

カタログ番号 B7347929
分子量: 299.32 g/mol
InChIキー: WJRXLSIWWBFVKZ-BXKDBHETSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer and inflammatory disorders.

作用機序

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene transcription. BET proteins bind to acetylated lysine residues on histones, promoting the recruitment of transcriptional machinery and the expression of target genes. BET inhibitors disrupt this process by binding to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. In cancer models, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of oncogenes. In models of inflammatory disorders, this compound has been shown to reduce inflammation and improve disease symptoms.

実験室実験の利点と制限

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide has several advantages for lab experiments, including its potent activity against BET proteins, its selectivity for BET proteins over other bromodomain-containing proteins, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

将来の方向性

There are several future directions for the development of 6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide and other BET inhibitors. One area of focus is the identification of biomarkers that can predict response to BET inhibition in cancer patients. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of BET inhibitors. Additionally, there is ongoing research to optimize the pharmacokinetic properties of BET inhibitors, such as increasing their solubility and bioavailability. Overall, this compound and other BET inhibitors have shown promising results in preclinical studies and hold great potential for the treatment of cancer and inflammatory disorders.

合成法

The synthesis of 6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide involves a series of chemical reactions, starting with the reaction of 2-ethoxycyclohexanone with ethyl 2-bromoacetate to form the ester intermediate. The ester is then converted to the corresponding acid by hydrolysis, followed by coupling with 6-(difluoromethyl)pyrimidine-4-amine using a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, yielding this compound in its final form.

科学的研究の応用

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory disorders. BET inhibitors have been shown to suppress the expression of oncogenes and pro-inflammatory genes by disrupting the binding of BET proteins to chromatin. In preclinical studies, this compound has demonstrated potent anti-tumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and solid tumors. Additionally, this compound has shown efficacy in preclinical models of inflammatory disorders, such as rheumatoid arthritis and asthma.

特性

IUPAC Name

6-(difluoromethyl)-N-[(1R,2R)-2-ethoxycyclohexyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O2/c1-2-21-12-6-4-3-5-9(12)19-14(20)11-7-10(13(15)16)17-8-18-11/h7-9,12-13H,2-6H2,1H3,(H,19,20)/t9-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRXLSIWWBFVKZ-BXKDBHETSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1NC(=O)C2=NC=NC(=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1NC(=O)C2=NC=NC(=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。